molecular formula C15H11BrN4OS B2641419 1-(4-bromophenyl)-2-((1-phenyl-1H-tetrazol-5-yl)thio)ethanone CAS No. 40253-60-9

1-(4-bromophenyl)-2-((1-phenyl-1H-tetrazol-5-yl)thio)ethanone

Cat. No.: B2641419
CAS No.: 40253-60-9
M. Wt: 375.24
InChI Key: JKGHREYQSNRKRR-UHFFFAOYSA-N
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Description

1-(4-bromophenyl)-2-((1-phenyl-1H-tetrazol-5-yl)thio)ethanone is a synthetic organic compound characterized by a brominated aromatic ring, a tetrazole heterocycle, and a thioether linkage. Its molecular formula is C₁₆H₁₂BrN₅OS (monoisotopic mass: 417.00 g/mol), featuring a 4-bromophenyl group attached to an ethanone backbone and a tetrazole-thioether moiety . This compound is of interest in medicinal chemistry, particularly in the development of antiproliferative agents and inhibitors of protein-protein interactions (e.g., CARP-1/NEMO binding) .

Properties

IUPAC Name

1-(4-bromophenyl)-2-(1-phenyltetrazol-5-yl)sulfanylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11BrN4OS/c16-12-8-6-11(7-9-12)14(21)10-22-15-17-18-19-20(15)13-4-2-1-3-5-13/h1-9H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKGHREYQSNRKRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=NN=N2)SCC(=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11BrN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-bromophenyl)-2-((1-phenyl-1H-tetrazol-5-yl)thio)ethanone typically involves the following steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting phenylhydrazine with sodium azide in the presence of a suitable catalyst.

    Thioether Formation: The tetrazole derivative is then reacted with a thiol compound to form the thioether linkage.

    Bromophenyl Ethanone Formation: The final step involves the reaction of the thioether with 4-bromobenzoyl chloride under basic conditions to yield the desired product.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Bromophenyl)-2-((1-phenyl-1H-tetrazol-5-yl)thio)ethanone can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The bromine atom can be substituted with other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of tetrazoles, including 1-(4-bromophenyl)-2-((1-phenyl-1H-tetrazol-5-yl)thio)ethanone, exhibit promising anticancer properties. A study synthesized various tetrazole derivatives and evaluated their antiproliferative effects against different cancer cell lines. The presence of the tetrazole moiety was crucial for the observed biological activity, with compounds demonstrating IC50 values in the micromolar range against human cancer cell lines such as A549 (lung cancer) and HeLa (cervical cancer) .

Case Study :
A specific derivative was tested and showed an IC50 value of 23.30 ± 0.35 µM against A549 cells, indicating strong selectivity towards cancerous cells compared to normal cells .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activities. Tetrazole derivatives have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis .

Data Table: Antimicrobial Activity of Tetrazole Derivatives

Compound NameBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureus0.09 µg/mL
1-(4-bromophenyl)-2-(5-methyl-1H-tetrazol-3-thio)ethanoneEscherichia coli0.15 µg/mL

Material Science Applications

Beyond biological applications, this compound can be utilized in material science, particularly in the development of novel polymers and coatings. The incorporation of tetrazole units into polymer matrices has been shown to enhance thermal stability and mechanical properties.

Case Study :
Research demonstrated that polymers embedded with tetrazole derivatives exhibited improved flame retardancy and thermal degradation temperatures compared to unmodified polymers. This property makes them suitable for applications in aerospace and automotive industries where materials are subject to high temperatures .

Mechanism of Action

The mechanism of action of 1-(4-bromophenyl)-2-((1-phenyl-1H-tetrazol-5-yl)thio)ethanone involves its interaction with specific molecular targets. The bromophenyl group may interact with hydrophobic pockets in proteins, while the tetrazole ring can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of the target protein, leading to various biological effects.

Comparison with Similar Compounds

Table 1: Key Structural Variants and Properties

Compound Name Substituents Molecular Weight (g/mol) Melting Point (°C) Key Applications/Activities Reference
Target Compound 4-bromophenyl, 1-phenyltetrazole 417.00 N/A Antiproliferative activity, protein interaction inhibition
7j: 2-((1-(4-bromophenyl)-1H-tetrazol-5-yl)thio)-1-(4-(phenylsulfonyl)piperazin-1-yl)ethanone 4-bromophenyl, phenylsulfonyl-piperazine 565.43 154–156 Antiproliferative screening
1-([1,1′-biphenyl]-4-yl)-2-((1-phenyl-1H-tetrazol-5-yl)thio)ethanone Biphenyl, 1-phenyltetrazole 413.47 N/A Structural diversity studies
1-(4-ethoxyphenyl)-2-((1-phenyl-1H-tetrazol-5-yl)thio)ethanone 4-ethoxyphenyl, 1-phenyltetrazole 419.30 N/A Solubility optimization
2-((1-phenyl-1H-tetrazol-5-yl)thio)-1-(4-(phenylsulfonyl)piperazin-1-yl)ethanone (7d) Phenylsulfonyl-piperazine 499.57 157–159 Antiproliferative activity

Key Observations:

Phenylsulfonyl-piperazine substituents (as in 7d and 7j) introduce bulkier, polar groups that may influence solubility and membrane permeability .

Thermal Stability :

  • Piperazine-containing derivatives (e.g., 7j, 7d) exhibit higher melting points (154–159°C) compared to simpler aryl variants, suggesting enhanced crystallinity and stability .

Synthetic Flexibility: The target compound is synthesized via base-catalyzed thioether formation using methanolic NaOH and 2-bromo-4’-hydroxyacetophenone . In contrast, piperazine derivatives require coupling with sulfonyl chlorides under PEG-400 catalysis .

Antiproliferative Potential:

  • The target compound shares structural motifs with 7j and 7d, which were screened for antiproliferative activity.
  • SNI-1 , a related compound with a 4-methylphenyl-tetrazole group, inhibits CARP-1/NEMO binding, suggesting the target compound may have similar mechanistic pathways .

Physicochemical Properties

Solubility and Lipophilicity:

  • The 4-ethoxyphenyl analog () likely exhibits improved aqueous solubility due to the ethoxy group’s polarity, whereas the bromophenyl and biphenyl derivatives are more lipophilic, favoring membrane penetration .

Biological Activity

1-(4-bromophenyl)-2-((1-phenyl-1H-tetrazol-5-yl)thio)ethanone, also referred to as N-(4-bromophenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its biological activity, including its potential therapeutic applications, mechanisms of action, and relevant research findings.

  • Molecular Formula : C15H12BrN5OS
  • Molecular Weight : 390.26 g/mol
  • CAS Number : [specific CAS number not provided in sources]

Anticancer Properties

Research indicates that compounds containing the tetrazole moiety exhibit promising anticancer activities. The structure of this compound suggests potential action against various cancer cell lines. For instance, it has been observed that related compounds with similar structural features demonstrate significant cytotoxic effects in vitro.

Case Study: Cytotoxicity Evaluation

A study evaluated the cytotoxicity of several thiazole and tetrazole derivatives, including the compound , against different cancer cell lines such as HT-29 (colon cancer) and Jurkat (leukemia). The results indicated that certain derivatives exhibited IC50 values lower than standard chemotherapeutic agents like doxorubicin, suggesting enhanced efficacy.

CompoundCell LineIC50 (µg/mL)
This compoundHT-29< 10
DoxorubicinHT-2920
1-(2-methylphenyl)-tetrazole derivativeJurkat< 15

Antimicrobial Activity

The compound has also shown potential antimicrobial properties. Similar derivatives have been tested for their efficacy against bacterial strains such as Staphylococcus aureus and Escherichia coli. The presence of the bromine atom in the phenyl ring enhances the compound's lipophilicity, potentially improving its ability to penetrate bacterial membranes.

Research Findings

In a comparative study on antimicrobial activity, several tetrazole derivatives were assessed:

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC, µg/mL)
This compoundE. coli32
Standard (Ampicillin)E. coli16
5-(4-bromophenyl)-tetrazole derivativeS. aureus64

The proposed mechanism of action for this compound involves interaction with cellular targets through hydrogen bonding and hydrophobic interactions. Molecular docking studies suggest that it may inhibit specific enzymes involved in cancer cell proliferation and bacterial growth.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of compounds like this compound. Modifications to the phenyl and tetrazole rings can significantly influence potency and selectivity against target cells.

Q & A

Q. Basic Research Focus

  • ¹H NMR : The thioether (–S–) linkage is confirmed by deshielding of adjacent protons (δ 4.5–5.0 ppm for –CH₂–S–). Aromatic protons from the 4-bromophenyl group appear as doublets at δ 7.6–8.1 ppm (J = 8.5 Hz) .
  • ¹³C NMR : The ketone carbonyl resonates at ~195–200 ppm, while the tetrazole ring carbons appear at 145–155 ppm .
  • IR : Strong C=O stretch at ~1680 cm⁻¹ and N–H tetrazole vibrations at 3200–3400 cm⁻¹ .
    Contradictions : Overlapping peaks in crowded aromatic regions (e.g., para-substituted phenyls) may require 2D NMR (COSY, HSQC) for resolution .

What computational strategies (e.g., docking, DFT) predict the biological or catalytic activity of this compound?

Q. Advanced Research Focus

  • Molecular Docking : AutoDock Vina can model interactions with biological targets (e.g., enzymes). The tetrazole moiety’s electron-deficient nitrogen atoms may coordinate metal ions in active sites, while the bromophenyl group enhances hydrophobic binding .
  • DFT Studies : HOMO-LUMO analysis reveals charge transfer dynamics. The compound’s HOMO (-6.2 eV) localizes on the tetrazole ring, suggesting nucleophilic reactivity, while the LUMO (-1.8 eV) resides on the ketone, indicating electrophilic susceptibility .
    Validation : Compare docking scores (e.g., binding affinity ≤ -8.0 kcal/mol) with experimental IC₅₀ values from enzyme assays .

How does this compound’s electronic structure influence its reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

Advanced Research Focus
The 4-bromophenyl group acts as a substrate for palladium-catalyzed coupling. Key factors:

  • Electrophilicity : The ketone’s electron-withdrawing effect activates the bromine for oxidative addition to Pd(0).
  • Steric Effects : Ortho-substituents on the phenyl ring may hinder catalyst access, reducing yields.
    Case Study : In Suzuki-Miyaura reactions, coupling with arylboronic acids using Pd(PPh₃)₄/K₂CO₃ in THF at 80°C achieves >70% yield for biaryl derivatives .

What are the mechanistic implications of this compound’s antimicrobial activity, and how can SAR studies optimize potency?

Q. Advanced Research Focus

  • Mechanism : The tetrazole-thioether moiety disrupts bacterial cell membranes via thiol-mediated redox interference. MIC values against S. aureus range from 8–32 µg/mL .
  • SAR Insights :
    • Electron-Withdrawing Groups (e.g., –Br on phenyl): Enhance lipophilicity and membrane penetration.
    • Tetrazole Modifications : Methyl substitution at N1 improves metabolic stability but reduces solubility .
      Experimental Design : Test derivatives with varied substituents (e.g., –F, –NO₂) in microbroth dilution assays, correlating logP values with activity .

How can crystallographic data resolve discrepancies in reported molecular geometries of similar tetrazole derivatives?

Q. Advanced Research Focus

  • SHELX Refinement : Use SHELXL for high-resolution X-ray data to model disorder in flexible thioether chains. Example: A 1.2 Å dataset revealed a 15° torsion angle deviation between computational and experimental geometries .
  • Twinned Data : For crystals with pseudo-merohedral twinning, SHELXL’s TWIN/BASF commands refine twin laws, improving R-factor convergence (<0.05) .

What analytical challenges arise in quantifying trace impurities in this compound, and how can they be mitigated?

Q. Methodological Focus

  • HPLC-MS : Use a C18 column (ACN/0.1% formic acid gradient) to separate impurities (e.g., unreacted bromoethanone). Limit of detection: 0.1% .
  • Common Impurities :
    • Hydrolysis Byproduct : 1-(4-Bromophenyl)ethanone (retention time ~8.2 min).
    • Oxidation Product : Sulfoxide derivative (m/z +16 compared to parent ion) .

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